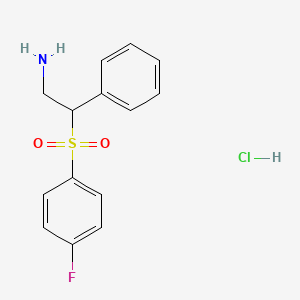
2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride is a chemical compound with significant applications in scientific research, particularly in chemistry, biology, medicine, and industry. This compound is known for its unique structure and reactivity, which make it a valuable tool in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with phenylethylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted phenyl compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and binding interactions.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery and development.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, modulating biochemical processes within cells.
Comparison with Similar Compounds
When compared to similar compounds, 2-(4-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride stands out due to its unique structure and reactivity. Similar compounds include:
2-(3-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride
2-(2-Fluorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride
2-(4-Chlorobenzenesulfonyl)-2-phenylethan-1-amine hydrochloride
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
2-(4-fluorophenyl)sulfonyl-2-phenylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO2S.ClH/c15-12-6-8-13(9-7-12)19(17,18)14(10-16)11-4-2-1-3-5-11;/h1-9,14H,10,16H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBPZEHWRPHEPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)S(=O)(=O)C2=CC=C(C=C2)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Sodium;3,4,5-trihydroxy-6-[4-[1-(4-hydroxyphenyl)-3-oxo-2-benzofuran-1-yl]phenoxy]oxane-2-carboxylate](/img/structure/B7815061.png)
![sodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B7815067.png)

![5-Methyl-4-oxo-3-(3-phenylpropyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B7815092.png)


![4-Amino-6-[(2-nitrophenyl)methyl]-3-sulfanyl-4,5-dihydro-1,2,4-triazin-5-one](/img/structure/B7815106.png)


![5-((6-methylthieno[2,3-d]pyrimidin-4-yl)amino)isophthalic acid](/img/structure/B7815127.png)
![4-Chloro-2-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol hydrochloride](/img/structure/B7815137.png)

![4-[(1-Hydroxybutan-2-yl)amino]-6-(4-methylphenyl)-2-(methylsulfanyl)pyrimidine-5-carbonitrile](/img/structure/B7815155.png)
![1-[6-(4-Tert-butylphenyl)-5-cyano-2-(methylsulfanyl)-4-pyrimidinyl]-3-piperidinecarboxylic acid](/img/structure/B7815157.png)
